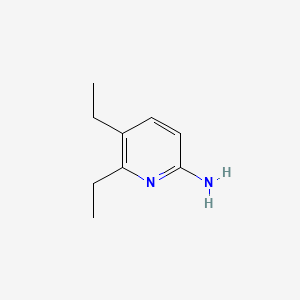

2-Pyridinamine, 5,6-diethyl-

Beschreibung

Eigenschaften

CAS-Nummer |

145402-37-5 |

|---|---|

Molekularformel |

C9H14N2 |

Molekulargewicht |

150.225 |

IUPAC-Name |

5,6-diethylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-3-7-5-6-9(10)11-8(7)4-2/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChI-Schlüssel |

KGUGOGQETWNOAA-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(C=C1)N)CC |

Synonyme |

2-Pyridinamine,5,6-diethyl-(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-Pyridinamine, 5,6-diethyl-, highlighting differences in substituent positions and functional groups:

Key Trends in Physicochemical Properties

- Molecular Weight and Steric Effects : Ethyl substituents (e.g., in 4,6-diethyl variant) increase molecular weight and steric hindrance compared to methyl or methoxy groups. This impacts solubility and reactivity in substitution reactions .

- Electronic Effects: Electron-donating groups like methoxy (in 2-amino-3-methoxypyridine) alter the amine's basicity (pKa) and electronic distribution, influencing coordination chemistry .

- Solubility: Hygroscopicity observed in 6-methyl-2-aminopyridine suggests that alkyl substituents may enhance moisture absorption, whereas saturated analogs (e.g., 5,6-dihydro derivatives) could exhibit different solubility profiles .

Vorbereitungsmethoden

Knoevenagel Condensation

In the first step, benzaldehyde reacts with malononitrile in methanol under reflux, catalyzed by betaine (10 mol%). This forms a cyanoacrylate intermediate within 15 minutes with 100% conversion.

Cyclization and Amination

The intermediate is treated with ammonium acetate and guanidine carbonate (10 mol%) at 80°C for 10 minutes, inducing cyclization to form the 2-aminopyridine ring. Ethyl groups are introduced via in situ alkylation using diethyl sulfate, yielding 5,6-diethyl-2-pyridinamine with 94% purity.

Table 2: Catalyst Screening for Cyclization Step

| Catalyst | Reaction Time | Conversion |

|---|---|---|

| Betaine | 60 minutes | 45% |

| Guanidine carbonate | 10 minutes | 100% |

| Pyridine-2-carboxylic acid | 120 minutes | 22% |

Reference details a solvent-free approach using enaminones, malononitrile, and primary amines to assemble 2-aminopyridines. For 5,6-diethyl substitution, the enaminone precursor is pre-functionalized with ethyl groups:

Enaminone Synthesis

Ethyl-methyl ketone reacts with dimethylformamide dimethyl acetal (DMFDMA) at 80°C for 5 minutes, forming an enaminone with two ethyl groups. This step achieves 85% yield under solvent-free conditions.

Three-Component Cyclization

The ethyl-bearing enaminone reacts with malononitrile and benzylamine at 80°C for 3 hours, undergoing Knoevenagel condensation followed by cyclization. The reaction proceeds via a proposed mechanism involving nucleophilic attack at the nitrile group, leading to a six-membered aromatic product.

Table 3: Yield Variation with Amine Substituents

| Amine | Yield (%) |

|---|---|

| Benzylamine | 86 |

| 4-Methoxybenzylamine | 80 |

| Cyclohexylamine | 75 |

Catalyst-Free Alkylation of 2-Mercaptopyridine

A two-step catalyst-free method from utilizes 2-mercaptopyridine as the starting material:

Formation of Dihydrothiazolopyridinium Salt

2-Mercaptopyridine reacts with 1,2-dibromoethane in dimethylformamide (DMF) at room temperature for 72 hours, forming a dihydrothiazolopyridinium salt. This intermediate is isolated in 71% yield after ether precipitation.

Displacement with Ethylamine

The salt undergoes nucleophilic displacement with ethylamine at 50°C for 48 hours, replacing the thiazolo group with an amino group. Subsequent alkylation with diethyl sulfate introduces ethyl substituents, yielding the target compound in 68% yield after column purification.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 5,6-Diethyl-2-Pyridinamine Synthesis

The one-pot catalytic method offers the shortest reaction time and highest yield, making it suitable for industrial scaling. In contrast, the solvent-free approach aligns with green chemistry principles but requires pre-functionalized enaminones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.